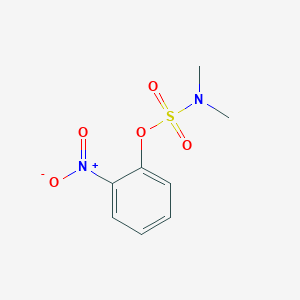
Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)-
Descripción general
Descripción
Phosphine, 1,1’-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphine group attached to a 1,3-propanediyl backbone, further substituted with bis(4-methylphenyl) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,1’-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- typically involves the reaction of 1,3-dibromopropane with bis(4-methylphenyl)phosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, 1,1’-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Coordination: It can form coordination complexes with transition metals, acting as a ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are used to deprotonate the phosphine group, making it more nucleophilic.
Coordination: Transition metal salts such as palladium chloride or nickel chloride are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Phosphine, 1,1’-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and materials science.
Mecanismo De Acción
The mechanism by which Phosphine, 1,1’-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- exerts its effects is primarily through its ability to act as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Similar structure but with diphenyl groups instead of bis(4-methylphenyl) groups.
Phosphine, 1,1’-(1,3-propanediyl)bis[1,1-bis(2-methoxyphenyl)-: Similar backbone but with methoxy-substituted phenyl groups.
Uniqueness
Phosphine, 1,1’-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and the stability of the complexes it forms, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
3-bis(4-methylphenyl)phosphanylpropyl-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34P2/c1-24-6-14-28(15-7-24)32(29-16-8-25(2)9-17-29)22-5-23-33(30-18-10-26(3)11-19-30)31-20-12-27(4)13-21-31/h6-21H,5,22-23H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJYAFBQFYOSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(CCCP(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592797 | |
| Record name | (Propane-1,3-diyl)bis[bis(4-methylphenyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115583-11-4 | |
| Record name | (Propane-1,3-diyl)bis[bis(4-methylphenyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid](/img/structure/B3045804.png)


![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3045809.png)




![2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]-](/img/structure/B3045816.png)
